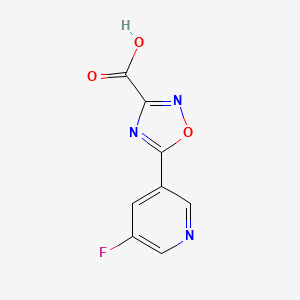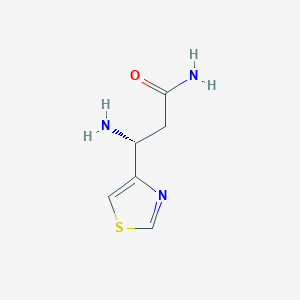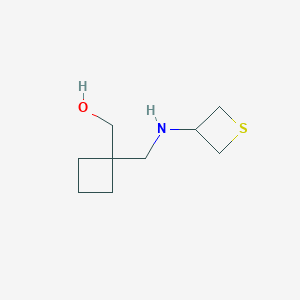
(1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol is a complex organic compound featuring a thietane ring, a cyclobutyl group, and a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol typically involves the reaction of thietan-3-ylamine with cyclobutylmethanol under controlled conditions. The reaction is often facilitated by the presence of a catalyst or a base to promote the nucleophilic substitution reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
(1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction could produce different alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
(1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The thietane ring and the amino group can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(Methylamino)methyl cyclobutyl)methanol: Similar in structure but with a methylamino group instead of a thietan-3-ylamino group.
(1-Ethyl-3-methyl-cyclobutyl)-methanol: Features an ethyl and methyl group on the cyclobutyl ring.
(1-(Thiolan-3-yl)cyclobutyl)methanol: Similar structure with a thiolan ring instead of a thietane ring.
Uniqueness
(1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol is unique due to the presence of the thietane ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H17NOS |
|---|---|
Molekulargewicht |
187.30 g/mol |
IUPAC-Name |
[1-[(thietan-3-ylamino)methyl]cyclobutyl]methanol |
InChI |
InChI=1S/C9H17NOS/c11-7-9(2-1-3-9)6-10-8-4-12-5-8/h8,10-11H,1-7H2 |
InChI-Schlüssel |
PPXOUPWWVAZDRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CNC2CSC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


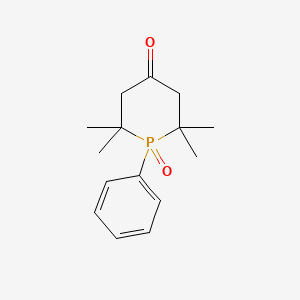
![7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine](/img/structure/B13325259.png)
![3-(Bicyclo[3.1.0]hexan-6-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13325264.png)
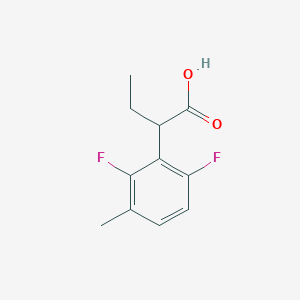
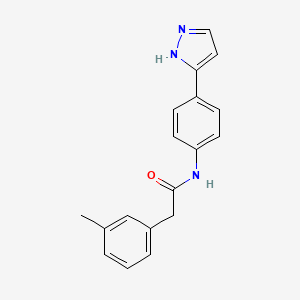

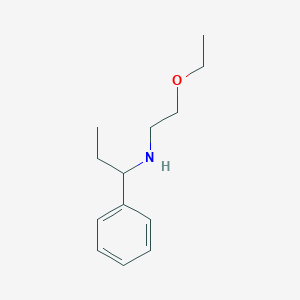
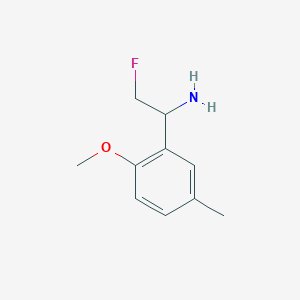

![tert-Butyl (R)-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate](/img/structure/B13325317.png)
![1-[(3,3-Difluorocyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13325325.png)
